molecular formula C16H25N3O4 B2644875 4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid CAS No. 1025762-27-9

4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid

Cat. No. B2644875
CAS RN: 1025762-27-9
M. Wt: 323.393
InChI Key: WQTORXLFBFWVHE-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid, also known as DMAPA-GABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound is a GABA analogue, which means that it mimics the effects of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.

Scientific Research Applications

Enzyme-Linked Immunosorbent Assay (ELISA) Development

A study by Zhang et al. (2008) developed a sensitive ELISA for analyzing the organophosphorous insecticide fenthion in fruit samples. They synthesized two fenthion haptens, one of which bears structural similarity to 4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid. This research demonstrates the compound's potential application in analytical chemistry for detecting agricultural residues.

Alzheimer's Disease Research

Fa et al. (2015) synthesized a novel fluorescent probe similar in structure to the compound , for detecting β-amyloids associated with Alzheimer’s disease (Fa et al., 2015). This study highlights the role of such compounds in the development of diagnostic tools for neurodegenerative diseases.

Nonlinear Optical Materials

A hyperbranched polymer with nonlinear optical properties was synthesized using a chromophore similar to this compound (Zhang, Wada, & Sasabe, 1997). This research indicates potential applications in optics and photonics.

Synthesis of Pyrazolones with Analgesic Activities

Menozzi et al. (1994) investigated the synthesis of pyrazolones using a process that involves a compound structurally related to the one . Some of these pyrazolones exhibited significant anti-inflammatory and analgesic activities (Menozzi et al., 1994). This suggests its utility in pharmaceutical synthesis.

Crystallization Studies in Pharmaceutical Compounds

Nakata et al. (2009) studied the crystallization behavior of polymorphic mixtures of a serotonin receptor blocker, structurally related to this compound (Nakata et al., 2009). This research is relevant in the field of pharmaceutical processing and formulation.

properties

IUPAC Name

4-[4-(dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-19(2)13-7-5-12(6-8-13)18-15(20)11-14(16(21)22)17-9-4-10-23-3/h5-8,14,17H,4,9-11H2,1-3H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTORXLFBFWVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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